molecular formula C15H23N5O2 B8621895 2-(((S)-pentan-2-yl)oxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

2-(((S)-pentan-2-yl)oxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No.: B8621895
M. Wt: 305.38 g/mol
InChI Key: RFUJPKXEDLGQAK-VUWPPUDQSA-N
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Description

2-(((S)-pentan-2-yl)oxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C15H23N5O2 and its molecular weight is 305.38 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

9-(oxan-2-yl)-2-[(2S)-pentan-2-yl]oxypurin-6-amine

InChI

InChI=1S/C15H23N5O2/c1-3-6-10(2)22-15-18-13(16)12-14(19-15)20(9-17-12)11-7-4-5-8-21-11/h9-11H,3-8H2,1-2H3,(H2,16,18,19)/t10-,11?/m0/s1

InChI Key

RFUJPKXEDLGQAK-VUWPPUDQSA-N

Isomeric SMILES

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N

Canonical SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCCC(C)Oc1nc(N)c2ncn(C3CCCCO3)c2n1

Synthesis routes and methods II

Procedure details

In a separate flask, a suspension of 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (500 mg) and 2-pentanol (3.8 mL) was heated to 50° C. Sodium hydride (396 mg, 60% dispersion) was added in portions and the reaction was stirred at 50° C. for 72 h. The reaction was cooled and quenched with water (10 mL) and was extracted with EtOAc (3×25 mL). The combined organics were washed with brine (30 mL), dried over MgSO4, filtered and concentrated in vacuo to give crude title compound as a yellow oil.
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500 mg
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reactant
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3.8 mL
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396 mg
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crude title compound

Synthesis routes and methods III

Procedure details

To 2-pentanol (3.65 mL) was added sodium tert-butoxide (760 mg) in portions over 5 mins. The mixture was stirred at room temperature until homogeneous. 2-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (500 mg) was added and the reaction was heated at 50° C. overnight, then for a further 72 h. The reaction mixture was cooled and quenched with water (10 mL) and was extracted with EtOAc (3×25 mL). The organics were combined, washed with brine (30 mL), dried over MgSO4, filtered and concentrated in vacuo to give crude title compound as a viscous yellow oil.
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3.65 mL
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reactant
Reaction Step One
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760 mg
Type
reactant
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500 mg
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reactant
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crude title compound

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